Fluoxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) widely studied in scientific research for its effects on the central nervous system. [] While primarily recognized for its antidepressant properties, Fluoxetine Hydrochloride is also investigated for its potential in understanding various neurological processes and conditions.
Fluoxetine hydrochloride is a well-known pharmaceutical compound primarily used as an antidepressant in the treatment of major depressive disorder, obsessive-compulsive disorder, and bulimia nervosa. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs), which function by increasing serotonin levels in the brain, thus improving mood and emotional stability. The compound is chemically classified as N-methyl-3-(p-trifluoromethylphenoxy)propylamine hydrochloride, with the molecular formula .
Fluoxetine hydrochloride is synthesized from various organic compounds, including benzaldehyde and trifluoromethylphenol. It is classified under the category of antidepressants and specifically as a selective serotonin reuptake inhibitor. This classification is significant due to its mechanism of action, which targets neurotransmitter pathways associated with mood regulation .
The synthesis of fluoxetine hydrochloride can be achieved through several methods, often involving multi-step organic reactions. A notable synthesis route includes:
The molecular structure of fluoxetine hydrochloride consists of a trifluoromethyl group attached to a phenoxy moiety, linked to a propylamine chain. The compound exhibits distinct stereochemistry, with both (R)- and (S)-enantiomers being synthesized for specific therapeutic applications. The crystal structure analysis reveals a complex arrangement that contributes to its pharmacological properties .
Key structural data include:
Fluoxetine hydrochloride can participate in various chemical reactions typical for amines and ethers. The primary reactions involved in its synthesis include:
Fluoxetine hydrochloride operates primarily by inhibiting the reuptake of serotonin in the synaptic cleft, leading to increased serotonin levels available for receptor binding. This mechanism involves:
Fluoxetine hydrochloride is predominantly used in clinical settings for:
Additionally, ongoing research explores its potential applications in treating other psychiatric disorders due to its favorable pharmacokinetic profile .
The catalytic asymmetric allylation (CAA) of benzaldehyde serves as a pivotal step in synthesizing enantiomerically pure (R)-fluoxetine hydrochloride. This method employs Maruoka’s chiral bis-titanium(IV) catalyst (derived from (R)-BINOL, TiCl4, and Ti(OiPr)4) to achieve stereoselective C–C bond formation. Benzaldehyde undergoes allylation with allyltri-n-butyltin in dichloromethane at –20°C, yielding (R)-1-phenyl-but-3-en-1-ol with >99% enantiomeric excess (ee) and 90% yield [1] [4]. Subsequent steps include:
Table 1: Key Steps in Catalytic Asymmetric Allylation Route
Step | Reaction | Product | Yield (%) | ee (%) |
---|---|---|---|---|
1 | Asymmetric allylation | (R)-1-phenyl-but-3-en-1-ol | 90 | >99 |
2 | Oxidative cleavage/reduction | (R)-1-phenyl-1,3-propanediol | 87 | >99 |
3 | Mesylation & amine displacement | (R)-N-methyl-3-hydroxy-3-phenylpropylamine | 96 | >99 |
4 | Etherification/salt formation | (R)-Fluoxetine hydrochloride | 78 | >99 |
Industrial synthesis prioritizes cost-efficiency and safety, avoiding hazardous reagents like sodium hydride or cyanogen bromide. A patented approach uses N-methyl-3-hydroxy-3-phenylpropylamine (MPHA) and 4-chloro-α,α,α-trifluorotoluene in sulfolane solvent with potassium hydroxide (KOH) and catalytic 18-crown-6 (1–5 wt%). Key optimizations [3]:
Maruoka’s Ti(IV)/(R)-BINOL catalyst ((R,R)-A) enables stereodivergent synthesis by exploiting its C2-symmetric structure. The catalyst assembly involves [1] [4]:
Shibasaki’s epoxide-based route enables multigram synthesis of (R)-fluoxetine with minimal steps:
Table 2: Comparison of Enantioselective Syntheses of Fluoxetine Hydrochloride
Method | Key Step | Steps | Overall Yield (%) | ee (%) | Scale |
---|---|---|---|---|---|
Catalytic asymmetric allylation [1] [4] | Maruoka allylation of benzaldehyde | 6 | 50 | 99 | Lab |
Epoxide opening [6] | Shibasaki epoxidation | 4 | 67 | 99 | Multigram |
Ti-catalyzed ene reaction [1] | Asymmetric ene reaction | 6 | 56 | >97 | Lab |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4